(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This compound is characterized by its complex structure, which includes a methanol group attached to an ergoline backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol typically involves multiple steps, starting from simpler precursors. One common method involves the use of electrophilic substitution reactions to introduce the methyl and phenyl groups onto the ergoline skeleton. The final step often includes the reduction of an intermediate compound to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different ergoline derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various ergoline derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergol: Another ergoline derivative with similar structural features but different biological activities.
Elymoclavine: Shares the ergoline backbone but has distinct functional groups and properties.
Ergoline-8-methanol: A closely related compound with slight variations in its chemical structure.
Uniqueness
(6-Methyl-1-phenyl-8,9-didehydroergolin-8-yl)methanol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
87952-76-9 |
---|---|
Molekularformel |
C22H22N2O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
[(6aR,10aR)-7-methyl-4-phenyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C22H22N2O/c1-23-12-15(14-25)10-19-18-8-5-9-20-22(18)16(11-21(19)23)13-24(20)17-6-3-2-4-7-17/h2-10,13,19,21,25H,11-12,14H2,1H3/t19-,21-/m1/s1 |
InChI-Schlüssel |
SDUSJARZYDQKHO-TZIWHRDSSA-N |
Isomerische SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C5=CC=CC=C5)CO |
Kanonische SMILES |
CN1CC(=CC2C1CC3=CN(C4=CC=CC2=C34)C5=CC=CC=C5)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.